molecular formula C16H17N5 B15117838 2-(9-ethyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline

2-(9-ethyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15117838
M. Wt: 279.34 g/mol
InChI Key: LYZLBEUJKMRGQZ-UHFFFAOYSA-N
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Description

2-(9-ethyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that combines a purine derivative with a tetrahydroisoquinoline structure

Preparation Methods

The synthesis of 2-(9-ethyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine derivative, followed by its coupling with a tetrahydroisoquinoline precursor. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and yield.

Chemical Reactions Analysis

2-(9-ethyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(9-ethyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between purine derivatives and biological macromolecules.

    Industry: It can be used in the production of specialized chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(9-ethyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

2-(9-ethyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

    2-(9-ethyl-9H-purin-6-yl)cyclopentanone: This compound has a cyclopentanone ring instead of a tetrahydroisoquinoline structure.

    Ethyl (6-chloro-9H-purin-9-yl)acetate: This compound has a chloro group and an acetate ester instead of a tetrahydroisoquinoline structure.

The uniqueness of this compound lies in its combination of a purine derivative with a tetrahydroisoquinoline structure, which may confer specific biological activities and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C16H17N5

Molecular Weight

279.34 g/mol

IUPAC Name

2-(9-ethylpurin-6-yl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C16H17N5/c1-2-20-11-19-14-15(20)17-10-18-16(14)21-8-7-12-5-3-4-6-13(12)9-21/h3-6,10-11H,2,7-9H2,1H3

InChI Key

LYZLBEUJKMRGQZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CCC4=CC=CC=C4C3

Origin of Product

United States

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